molecular formula C10H12N2O2S B2489603 (4-Cyano-2,6-dimethylphenyl)methanesulfonamide CAS No. 2126177-35-1

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide

Cat. No. B2489603
CAS RN: 2126177-35-1
M. Wt: 224.28
InChI Key: GEVDLWZHFOUSMW-UHFFFAOYSA-N
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Description

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide, also known as CDMS, is a chemical compound that has been widely researched in the field of organic chemistry. It has a CAS Number of 2126177-35-1 . The molecular weight of this compound is 224.28 .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • In studies of similar compounds like N-(3,4-Dichlorophenyl)methanesulfonamide, the focus has been on understanding the structural conformation and bond parameters of methanesulfonanilides. These studies reveal insights into bond and torsion angles, and hydrogen bonding which could be applicable to (4-Cyano-2,6-dimethylphenyl)methanesulfonamide as well (Gowda, Foro, & Fuess, 2007).

Chemoselectivity in Chemical Reactions

  • Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are similar in structure, has been conducted to develop storable N-acylation reagents. These studies are aimed at understanding the structure-reactivity relationship, potentially applicable to this compound (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Synthesis and Characterisation of Derivatives

  • Derivatives of compounds like bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane, which may be structurally related to this compound, have been synthesized and characterized. These studies focus on the synthesis process and the characterisation of the resulting compounds, which could inform similar processes for this compound (Sarma, Tamuly, & Baruah, 2007).

Electrospray Mass Spectrometry

  • The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization for the analysis of hydrophobic compounds like methanesulfonamide derivatives has been investigated. This research is relevant for understanding the analytical techniques that can be applied to this compound (Szabó & Kele, 2001).

Reductive Ring-Opening Reactions

  • The use of methanesulfonic acid in reductive ring-opening reactions of O-benzylidene acetals has been explored. This research offers insights into the chemical reactivity and potential catalytic roles of methanesulfonic acid, which may be applicable to studies involving this compound (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Catalytic and Electron-Transfer Reactions

  • Research on cobalt porphyrins, including derivatives like 4-Cyano-2,6-dimethylphenyl, has focused on their role as catalysts in the electroreduction of oxygen. These studies could be relevant to understanding the catalytic properties of this compound in similar reactions (Steiger & Anson, 1997).

Amino Acid Analysis

  • Techniques for the complete amino acid analysis of proteins, using methods like 4 N methanesulfonic acid hydrolysis, are relevant to the study of this compound in understanding its interaction with amino acids and proteins (Simpson, Neuberger, & Liu, 1976).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-cyano-2,6-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVDLWZHFOUSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CS(=O)(=O)N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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